molecular formula C13H15ClN2O3S B2926072 1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one CAS No. 2396580-50-8

1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one

Cat. No. B2926072
CAS RN: 2396580-50-8
M. Wt: 314.78
InChI Key: JAJHOVIUUFXLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one, also known as CSPP, is an organosulfur compound that has been studied for its potential applications in various fields, such as medicine, agriculture, and biochemistry. CSPP is a highly versatile compound due to its ability to form covalent bonds with a wide variety of substrates and its ability to act as a catalyst for various chemical reactions. CSPP has been found to have a number of unique properties, including its ability to act as a Lewis acid, its ability to form hydrogen bonds, and its ability to act as a chelating agent.

Scientific Research Applications

Antiviral Activity

Compounds similar to 1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, have been synthesized and tested for antiviral properties. Some of these compounds exhibited anti-tobacco mosaic virus activity, indicating potential applications in antiviral research (Chen et al., 2010).

Thromboxane Receptor Antagonism

Research on similar sulfonyl compounds, such as 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid, has shown their potential as thromboxane receptor antagonists and thromboxane synthase inhibitors. This implies possible applications in the treatment of cardiovascular diseases (Bhagwat et al., 1993).

Factor Xa Inhibition

Compounds containing a central sulfonylpiperazinone scaffold, similar to the chemical , have been studied for their potential as non-peptide inhibitors of human factor Xa, an important target in anticoagulant therapy (Maignan et al., 2003).

Antioxidant and Cytotoxic Agents

Chrysin-based sulfonylpiperazines have been synthesized and shown to possess both antioxidant and cytotoxic properties. This suggests potential applications in cancer treatment and as antioxidants (Patel et al., 2019).

CB1 Receptor Antagonism

Benzhydrylpiperazine derivatives containing sulfonamide structures have shown promise as potent and selective hCB1 inverse agonists. This indicates potential applications in the treatment of obesity and metabolic disorders (Gao et al., 2011).

Fuel-Cell Applications

Sulfonated poly(arylene ether sulfone)s block copolymers with fluorenyl groups, similar in structure to sulfonylpiperazines, have been explored for their application in fuel cells. This suggests potential use in energy-related technologies (Bae et al., 2009).

properties

IUPAC Name

1-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c1-2-13(17)15-7-9-16(10-8-15)20(18,19)12-6-4-3-5-11(12)14/h2-6H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJHOVIUUFXLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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